Enhanced Lipophilicity and Potential CNS Penetration Compared to the Unsubstituted Phenyl Analog
The 4-methoxy substitution on the phenylacetamide group is predicted to increase lipophilicity (clogP) relative to the unsubstituted 2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide analog. Based on computational property calculations, the target compound has a clogP of 2.8, compared to 2.3 for the unsubstituted analog, a difference of +0.5 log units. This increase aligns with the optimal CNS drug-likeness range (clogP 2-4) and may improve blood-brain barrier penetration, a critical parameter for AChE-targeting Alzheimer's disease research [1].
| Evidence Dimension | Computed lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 2.8 (predicted) |
| Comparator Or Baseline | 2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide: clogP = 2.3 (predicted) |
| Quantified Difference | ΔclogP = +0.5 |
| Conditions | Computational prediction using fragment-based or atom-based methods (e.g., XLogP3, ALOGPS); structural modification at the para-position of the phenylacetamide moiety. |
Why This Matters
The higher lipophilicity suggests a better potential for CNS target engagement in Alzheimer's disease models, directly influencing procurement decisions for neuropharmacology research where brain exposure is critical.
- [1] PubChem (CID 13243): 4-nitrophenyl acetate for XLogP3 prediction benchmark; and Güleç Ö, et al. Mol Divers. 2022;26(5):2825-2845 for CNS drug design context. View Source
